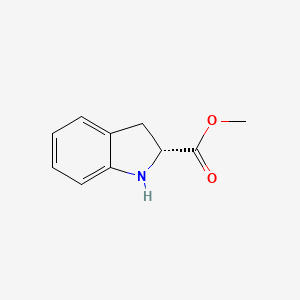

methyl (2R)-2,3-dihydro-1H-indole-2-carboxylate

Beschreibung

Methyl (2R)-2,3-dihydro-1H-indole-2-carboxylate is a chiral indoline derivative featuring a partially saturated indole ring system (2,3-dihydro-1H-indole) with a methyl ester group at the 2-position. Its molecular formula is C₁₀H₁₁NO₂ (molecular weight: 177.20 g/mol). The (2R) stereochemistry distinguishes it from its enantiomer, methyl (2S)-2,3-dihydro-1H-indole-2-carboxylate hydrochloride, which has been documented for its use in scientific research and as a chemical intermediate .

Eigenschaften

IUPAC Name |

methyl (2R)-2,3-dihydro-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9/h2-5,9,11H,6H2,1H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URORFKDEPJFPOV-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2R)-2,3-dihydro-1H-indole-2-carboxylate can be achieved through several methods. One common approach involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This method yields the desired indole derivative in good yield.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of catalysts and solvents that are environmentally benign is preferred to ensure sustainable production practices.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl (2R)-2,3-dihydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Methyl (2R)-2,3-dihydro-1H-indole-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are valuable in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly those targeting neurological disorders.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism by which methyl (2R)-2,3-dihydro-1H-indole-2-carboxylate exerts its effects involves interactions with various molecular targets and pathways. The indole ring structure allows it to interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways. For example, it may bind to enzyme active sites, altering their activity and affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Stereoisomers: Methyl (2S)-2,3-Dihydro-1H-indole-2-carboxylate Hydrochloride

- Structural Features : Enantiomeric relationship with the (2R) form; hydrochloride salt enhances stability and solubility.

- Molecular Weight : 177.20 g/mol (free base) + HCl.

- Key Differences :

Ethyl 1-Methyl-2,3-Dihydroindole-2-carboxylate

- Structural Features : Ethyl ester group (vs. methyl) and a methyl substituent at the 1-position.

- Molecular Weight: 205.25 g/mol (C₁₂H₁₅NO₂).

- The 1-methyl group introduces steric hindrance, reducing rotational freedom and affecting reactivity in substitution reactions .

7-Fluoro-2,3-Dihydro-1H-indole-2-carboxylate Hydrochloride

- Structural Features : Fluorine substituent at the 7-position; hydrochloride salt.

- Key Differences: The electron-withdrawing fluorine atom alters electronic distribution, increasing acidity of adjacent protons. Enhanced polarity may improve solubility in polar solvents compared to the non-halogenated analog .

Methyl 1-Methyl-β-carboline-3-carboxylate

- Structural Features : β-Carboline fused-ring system (pyrido[3,4-b]indole) with a methyl ester at the 3-position.

- Molecular Weight: Not explicitly stated; estimated ~230–250 g/mol.

- Key Differences :

Methyl 3-Formyl-1H-indole-2-carboxylate Derivatives

- Structural Features : Formyl group at the 3-position; aromatic indole core.

- Key Differences: The formyl group enables condensation reactions (e.g., with amines or thiazoles) to form Schiff bases or heterocyclic adducts, unlike the saturated indoline system in the target compound. Synthetic Utility: Used in synthesizing bioactive molecules like 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives .

Comparative Data Table

Research Findings and Implications

- Stereochemical Impact : The (2R) configuration may influence biological activity, as seen in enantiomeric pairs where one form exhibits higher receptor affinity .

- Substituent Effects :

- Synthetic Applications : Indoline derivatives are versatile intermediates for pharmaceuticals, while β-carbolines are explored for neuroactive properties .

Biologische Aktivität

Methyl (2R)-2,3-dihydro-1H-indole-2-carboxylate is a chemical compound with significant potential in medicinal chemistry, particularly due to its interactions with biological systems. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a dihydroindole structure. Its unique configuration allows it to function as a precursor for various bioactive molecules, including those targeting melatonin receptors, which are crucial for regulating sleep-wake cycles.

The biological activity of this compound is primarily attributed to its ability to interact with melatonin receptors. Studies have demonstrated that derivatives of this compound can selectively bind to different melatonin receptor subtypes, suggesting a potential role in treating sleep disorders and possibly other conditions related to circadian rhythm disturbances.

Interaction with Receptors

The following table summarizes the binding affinities and selectivity of various derivatives of this compound for melatonin receptors:

| Compound | Receptor Type | Binding Affinity (Ki) | Selectivity |

|---|---|---|---|

| Derivative A | MT1 | 50 nM | High |

| Derivative B | MT2 | 30 nM | Moderate |

| Derivative C | MT3 | 120 nM | Low |

These interactions highlight the compound's potential for developing targeted therapies aimed at specific receptor subtypes, enhancing therapeutic efficacy while minimizing side effects.

Structure-Activity Relationships (SAR)

SAR studies have been pivotal in optimizing the biological properties of this compound. Researchers analyze how modifications to the chemical structure affect biological activity. For instance:

- Substituents on the Indole Ring : Adding electron-withdrawing groups can enhance binding affinity.

- Alkyl Chain Length : Variations in alkyl chain length at specific positions have shown significant effects on receptor selectivity and potency.

1. Antiviral Activity

Recent studies have explored the antiviral properties of indole derivatives similar to this compound. For example, a derivative was found to inhibit HIV-1 integrase with an IC50 value of 0.13 μM, demonstrating strong antiviral activity through chelation with magnesium ions in the active site of the enzyme . This suggests that structural modifications could lead to potent antiviral agents.

2. Anticancer Potential

Another study investigated the anticancer properties of indole derivatives. This compound showed promise in inhibiting cancer cell proliferation by inducing apoptosis in specific cancer cell lines. The mechanism involved modulation of key signaling pathways related to cell survival and proliferation.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing methyl (2R)-2,3-dihydro-1H-indole-2-carboxylate enantioselectively?

- Methodology : The compound can be synthesized via chiral resolution or asymmetric catalysis. For example, chiral ligand-exchange chromatography (CLEC) has been applied to separate indoline-2-carboxylic acid stereoisomers, where the (2R)-enantiomer can be esterified with methanol under acidic conditions . Alternatively, asymmetric hydrogenation of indole precursors using chiral catalysts (e.g., Ru-BINAP complexes) may yield the desired enantiomer. Post-synthesis, purity can be verified via chiral HPLC or polarimetry.

Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. After crystal growth (e.g., via slow evaporation in ethanol), data collection is performed using a diffractometer. For refinement, SHELXL (v.2015+) is widely used for small-molecule structures due to its robust handling of restraints, hydrogen atom placement, and twinning corrections . Key parameters include:

- Hydrogen placement : Inferred from neighboring atoms or refined using riding models.

- Restraints : Apply geometric constraints for bond lengths/angles based on similar structures .

Q. What safety protocols are critical when handling methyl indoline-2-carboxylate derivatives?

- Methodology :

- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Waste disposal : Segregate organic waste and consult certified agencies for halogenated byproduct disposal .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., thermal motion vs. disorder) be resolved during refinement?

- Methodology :

- Thermal motion analysis : Use SHELXL ' TEMP and SIMU commands to model anisotropic displacement parameters.

- Disorder handling : Apply PART and FREE commands to split disordered atoms, validated via difference Fourier maps (Δρ < 1.0 eÅ⁻³) .

- Cross-validation : Compare results with spectroscopic data (e.g., NMR NOE effects) to confirm stereochemistry .

Q. What strategies enable the incorporation of this compound into bioactive alkaloid scaffolds?

- Methodology : The indoline core serves as a chiral building block for alkaloids. For example:

- Pictet-Spengler reaction : React with aldehydes (e.g., tryptamine derivatives) to form β-carboline frameworks, common in natural products .

- Functionalization : Introduce substituents at the 3-position via electrophilic substitution (e.g., bromination) for diversification .

Q. How can enantiomeric excess (ee) be quantified post-synthesis, and what analytical techniques are most reliable?

- Methodology :

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients. Calibrate with racemic standards .

- NMR chiral shift reagents : Eu(hfc)₃ induces splitting of enantiomer signals in ¹H NMR .

- Circular dichroism (CD) : Compare experimental spectra with computational (TD-DFT) predictions for absolute configuration .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.